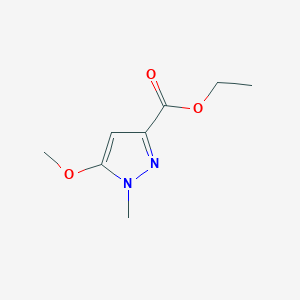

Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

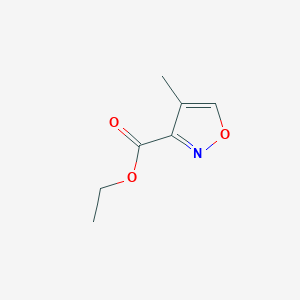

Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate is a biochemical reagent . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A novel series of Pyrazole derivatives were synthesized by condensing ethyl-3- (dimethylamino)-2- (phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .Molecular Structure Analysis

The molecular structure of Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate is C8H12N2O3 . The optimal structure of the molecule was calculated using density functional theory (DFT) calculations and compared with the X-ray diffraction data .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis

Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate appears as white to cream or pale yellow crystals or powder or crystalline powder .Wissenschaftliche Forschungsanwendungen

Synthesis of Auxin Activities Compounds :Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate has been utilized in the synthesis of compounds with auxin activities, although the resulting activities are not high. Some of these compounds also exhibit antiblastic properties to wheat gemma (Yue et al., 2010).

Formation of Hydrazones Derivatives :It has been involved in the formation of hydrazones derivatives through reactions with hydrazine hydrate, leading to the synthesis of novel pyrazole hydrazones compounds, characterized by various spectroscopic methods (Huang Jie-han, 2008).

Regioselective Synthesis Studies :Research shows its use in regioselective synthesis, where it demonstrates a complete reversal of regioselectivity observed in certain reactions. This highlights its potential in selective chemical synthesis (Ashton & Doss, 1993).

Precursor in Cross-Coupling Reactions :Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate serves as a precursor in Sonogashira-type cross-coupling reactions, which are instrumental in synthesizing various condensed pyrazoles, demonstrating its utility in organic synthesis (Arbačiauskienė et al., 2011).

Ultrasound Irradiation Synthesis :It is also used in the synthesis of a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates via ultrasound irradiation. This method emphasizes a significant reduction in reaction times, enhancing efficiency in synthesis processes (Machado et al., 2011).

Structural Assignments and Synthetic Studies :Its role in synthetic studies and structural assignments, particularly in the formation of 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, illustrates its importance in understanding and manipulating molecular structures (Ashton & Doss, 1993).

Synthesis of Pyrazolo[3,4-b]pyridin-3-ones :It undergoes selective cyclocondensation with certain compounds, leading to the synthesis of pyrazolo[3,4-b]pyridin-3-ones, a class of compounds important in chemical research (Lebedˈ et al., 2012).

Application in Microwave-Assisted Direct Amidation :Microwave-assisted direct amidation processes also utilize this compound, which further shows its versatility in synthetic chemistry (Milosevic et al., 2015).

Wirkmechanismus

While the specific mechanism of action for Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate is not mentioned in the sources, pyrazole derivatives have been found to have various biological activities, such as anti-bacterial, anti-tuberculous, anti-inflammatory, anti-malarial, anti-cancer, anti-viral, anti-oxidant activity, and insecticide .

Safety and Hazards

Zukünftige Richtungen

Given the wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry, the future directions for the study of Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate and its derivatives are vast . The design and synthesis of new pyrazole compounds has important research value .

Eigenschaften

IUPAC Name |

ethyl 5-methoxy-1-methylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-4-13-8(11)6-5-7(12-3)10(2)9-6/h5H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMJYDBDDKDJGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.